molecular formula C7H7NO3 B1671850 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid CAS No. 671188-20-8

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Cat. No. B1671850
M. Wt: 153.14 g/mol
InChI Key: HALRXTZFQAPCDC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FA-alkyne is a novel clickable fumarate-competitive chemoproteomic probe

Scientific Research Applications

Crystallography and Structural Analysis

  • Isomer Studies : Research on isomers of related compounds like 3-(benzoxazol-2-yl)prop-2-enoic acid demonstrates the significance of molecular structure in defining properties like hydrogen bonding and supramolecular structures, which are crucial in material science and pharmaceuticals (Trujillo-Ferrara et al., 2004).

  • X-ray Crystallography : Investigations on compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography and spectroscopic methods provide insights into molecular interactions and stability, essential for developing new materials and drugs (Venkatesan et al., 2016).

Organic Synthesis and Catalysis

  • Palladium-catalyzed Cross-coupling : Research demonstrates the synthesis of 3,3-disubstituted prop-2-enoic acids using palladium-catalyzed cross-coupling, highlighting its potential in synthesizing complex organic molecules (Abarbri et al., 2002).

  • Synthesis of Isomers : Studies on the synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives illustrate the versatility of these compounds in organic synthesis and potential pharmacological applications (Modzelewska-Banachiewicz et al., 2009).

Materials Science and Nonlinear Optics

  • Photoalignment of Liquid Crystals : The use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting photoalignment of nematic liquid crystalsindicates their potential in the development of advanced liquid crystal displays (Hegde et al., 2013).
  • Nonlinear Optical Activity : Research on compounds like (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid focuses on their nonlinear optical activity, which is significant for applications in photonics and telecommunications (Venkatesan et al., 2016).

properties

IUPAC Name

(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRXTZFQAPCDC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Brodziak‐Jarosz, Y Fujikawa… - Molecular Nutrition & …, 2016 - Wiley Online Library
Scope Many phytochemicals with beneficial pharmacological properties contain electrophilic sites, eg α,β‐unsaturated carbonyl (enone) groups. There is increasing evidence that many …
Number of citations: 20 onlinelibrary.wiley.com

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